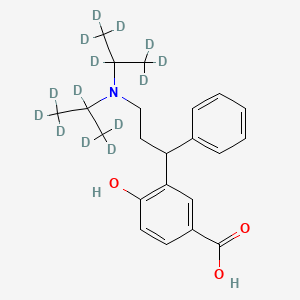

rac 5-Carboxy Tolterodine-d14

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac 5-Carboxy Tolterodine-d14 is a deuterium-labeled metabolite of tolterodine. Tolterodine is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in pharmacokinetic and metabolic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac 5-Carboxy Tolterodine-d14 involves the incorporation of deuterium atoms into the tolterodine molecule. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in tolterodine with deuterium atoms using deuterated reagents under specific reaction conditions.

Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of tolterodine, ensuring that the final product contains the desired deuterium labeling.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to introduce deuterium atoms into the tolterodine molecule.

Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Oxidation of 5-Hydroxymethyl Tolterodine-d14

The formation of rac 5-Carboxy Tolterodine-d14 occurs via oxidation of its precursor, rac 5-Hydroxymethyl Tolterodine-d14 . This reaction involves the conversion of a hydroxymethyl (-CH2OH) group to a carboxylic acid (-COOH).

-

Mechanism : Likely mediated by hepatic enzymes (e.g., alcohol dehydrogenase and aldehyde dehydrogenase) in vivo .

-

In vitro conditions : Could involve strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

-

Deuterium effect : The presence of deuterium at specific positions (e.g., isopropyl groups) may slow reaction kinetics due to the kinetic isotope effect .

Acid-Base Reactions

The carboxylic acid group enables acid-base reactivity:

| Reaction Type | Conditions | Product |

|---|---|---|

| Deprotonation | Basic pH (e.g., NaOH) | Carboxylate salt (e.g., sodium 5-carboxy tolterodinate-d14) |

| Protonation | Acidic pH | Protonated carboxylic acid |

This property is critical for its solubility profile and ionization in mass spectrometry .

Esterification and Amidation

The carboxylic acid group can undergo typical nucleophilic acyl substitution reactions:

| Reaction | Reagent | Product |

|---|---|---|

| Esterification | Alcohol + acid catalyst | Ester derivative |

| Amidation | Amine + coupling agent (e.g., DCC) | Amide derivative |

Such derivatives are synthetically valuable for modifying pharmacokinetic properties but are not explicitly documented for this compound .

Metabolic Stability

Deuterium incorporation at the isopropyl groups enhances metabolic stability by slowing cytochrome P450-mediated oxidation, a design feature common to deuterated drugs .

Synthetic Pathway (Inferred)

The synthesis of this compound likely parallels tolterodine’s production, with deuterated reagents introduced early:

-

Deuterated diisopropylamine synthesis : Reaction of deuterated isopropyl bromide with ammonia .

-

Coupling with phenylpropyl intermediates : Alkylation or reductive amination steps .

-

Oxidation of hydroxymethyl to carboxy : As described in Section 1 .

Research Gaps

-

Limited experimental data on specific reaction rates or conditions for this compound.

-

No documented studies on photostability or thermal decomposition.

Aplicaciones Científicas De Investigación

rac 5-Carboxy Tolterodine-d14 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and pharmacokinetics.

Metabolic Studies: Researchers use the compound to study the metabolic processes and identify metabolites.

Drug Development: It serves as a reference compound in the development of new drugs with improved pharmacokinetic profiles.

Biological Research: The compound is used in various biological assays to study its effects on cellular processes and receptor interactions.

Mecanismo De Acción

rac 5-Carboxy Tolterodine-d14, like tolterodine, acts as a competitive antagonist at muscarinic receptors This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying

Comparación Con Compuestos Similares

Similar Compounds

Tolterodine: The parent compound, used in the treatment of overactive bladder.

5-Hydroxymethyl Tolterodine: A major active metabolite of tolterodine with similar pharmacological activity.

Deuterated Tolterodine: Another deuterium-labeled version of tolterodine used in similar research applications.

Uniqueness

rac 5-Carboxy Tolterodine-d14 is unique due to its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for more accurate tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research.

Actividad Biológica

Rac 5-Carboxy Tolterodine-d14 is a deuterated derivative of the drug tolterodine, which is primarily used as a muscarinic receptor antagonist for the treatment of urinary incontinence. This compound has garnered attention due to its potential biological activities and pharmacological implications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H15D14NO

- Molecular Weight : 369.56 g/mol

- CAS Number : 1189681-84-2

This compound functions as a muscarinic receptor antagonist. It selectively inhibits the action of acetylcholine at muscarinic receptors, which are involved in various physiological functions, including bladder contraction. The inhibition of these receptors leads to reduced bladder overactivity, making it effective in managing conditions such as overactive bladder (OAB).

Key Mechanisms:

- Competitive Inhibition : The compound competes with acetylcholine for binding to muscarinic receptors.

- Selectivity for Urinary Bladder : It exhibits functional selectivity, primarily affecting the urinary bladder while having lesser effects on salivary glands and other tissues.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its pharmacological effects:

-

In Vitro Studies :

- Research indicates that this compound effectively inhibits carbachol-induced contractions in isolated guinea-pig bladder strips, demonstrating its potency as an antimuscarinic agent .

- Binding studies reveal that it has a high affinity for muscarinic receptors, with a Kb value indicating significant potency against mAChR (muscarinic acetylcholine receptors) .

-

In Vivo Studies :

- In animal models, this compound showed efficacy in reducing bladder contractions induced by acetylcholine, with ID50 values demonstrating its effectiveness at low doses .

- Comparative studies have shown that this compound has similar pharmacokinetic profiles to its parent compound, tolterodine, suggesting it may contribute significantly to the therapeutic effects observed in clinical settings .

Data Summary

| Study Type | Parameter | Result |

|---|---|---|

| In Vitro | Kb Value | 0.84 nM |

| In Vitro | IC50 Value | 0.84 nM |

| In Vivo | ID50 for Bladder Contraction | 15 nmol/kg (acetylcholine) |

| In Vivo | ID50 for Salivation | 40 nmol/kg (electrically induced) |

Propiedades

IUPAC Name |

3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNTJFTBRPQIZ-IRFZPZLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.